1-Chloro-3-(2-methylphenyl)propan-2-one
Overview
Description
1-Chloro-3-(2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO. It is also known by its systematic name, 1-chloro-3-(o-tolyl)propan-2-one. This compound is characterized by the presence of a chloro group attached to a propanone backbone, with a methylphenyl substituent at the second carbon position. It is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and structural properties .
Preparation Methods
1-Chloro-3-(2-methylphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride, which is then reacted with chloroacetone in the presence of a base to yield the desired product. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. These methods may include additional purification steps such as distillation or recrystallization to achieve the desired product specifications .
Chemical Reactions Analysis
1-Chloro-3-(2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Chloro-3-(2-methylphenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-methylphenyl)propan-2-one involves its reactivity with various biological and chemical targets. The chloro group and carbonyl functionality allow it to participate in nucleophilic substitution and addition reactions, respectively. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting species .
Comparison with Similar Compounds
1-Chloro-3-(2-methylphenyl)propan-2-one can be compared with other similar compounds such as:
2-Chloro-1-(4-methylphenyl)-1-propanone: This compound has a similar structure but with the chloro group and methylphenyl substituent at different positions.
1-Chloro-3-phenylpropan-2-one: This compound lacks the methyl group on the phenyl ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and versatility in various chemical and biological contexts .
Properties
IUPAC Name |
1-chloro-3-(2-methylphenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-10(12)7-11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVGLKYQYWYFDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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